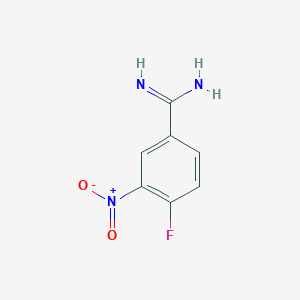

4-Fluoro-3-nitrobenzenecarboximidamide

描述

Nomenclature and Structural Identification

The systematic IUPAC name for this compound is This compound , reflecting its substitution pattern on the benzene ring. The numbering begins at the carboximidamide group (-C(=N)NH₂), which occupies position 1. A fluorine atom is located at position 4, while a nitro group (-NO₂) resides at position 3. The molecular formula, C₇H₆FN₃O₂ , corresponds to a molecular weight of 183.14 g/mol .

Structural features are elucidated through its SMILES notation (C1=CC(=C(C=C1C(=N)N)N+[O-])F) and InChIKey (NSGTYBKXNFWHSA-UHFFFAOYSA-N), which encode the connectivity and stereochemical information. The carboximidamide group (-C(=N)NH₂) distinguishes it from simpler nitro-aromatic compounds, such as 4-fluoronitrobenzene (C₆H₄FNO₂), which lacks the amidine functionality. X-ray crystallography, though not directly available for this compound, would likely reveal planar geometry at the carboximidamide nitrogen atoms, consistent with resonance stabilization.

Historical Context in Heterocyclic Chemistry

Carboximidamides have played a pivotal role in the synthesis of nitrogen-containing heterocycles, particularly amidine-derived systems. The development of this compound aligns with advancements in leveraging amidines as versatile building blocks for pyrimidines, imidazoles, and triazoles. For instance, amidines undergo cyclocondensation with carbonyl compounds to form pyrimidine cores, a reaction facilitated by the electron-withdrawing nitro and fluorine groups in this compound.

Historically, the introduction of fluorine into aromatic systems gained traction in the late 20th century due to its ability to enhance metabolic stability and binding affinity in pharmaceuticals. The nitro group, meanwhile, serves as a directing group in electrophilic substitution reactions, enabling precise functionalization of the benzene ring. Together, these substituents make this compound a valuable intermediate in methodologies emphasizing regioselectivity and electronic modulation.

Position within the Nitro-Aromatic Carboximidamide Family

This compound belongs to a broader family of nitro-aromatic carboximidamides, which share the core structure of a benzene ring substituted with both nitro and carboximidamide groups. Key structural analogs include:

- N-(3-cyanophenyl)-3-nitrobenzene-1-carboximidamide : Features a cyano-substituted phenyl group appended to the carboximidamide nitrogen, expanding its conjugation and potential bioactivity.

- N'-[(furan-2-carbonyl)oxy]-3-nitrobenzene-1-carboximidamide : Incorporates a furan-based ester moiety, highlighting the versatility of carboximidamides in hybrid molecular architectures.

The fluorine atom in this compound introduces electronegativity and steric effects that influence reactivity. Comparative studies with non-fluorinated analogs, such as 3-nitrobenzenecarboximidamide, reveal enhanced stability against nucleophilic attack at the carboximidamide group due to the electron-withdrawing nature of fluorine. This property is critical in applications requiring prolonged reaction times or acidic conditions.

Substituent positioning further differentiates family members. For example, shifting the nitro group to position 4 (as in 4-nitro-3-fluorobenzenecarboximidamide) would alter electronic distribution, potentially reducing resonance stabilization of the carboximidamide group. Such nuances underscore the importance of precise synthetic control in optimizing desired physicochemical properties.

属性

分子式 |

C7H6FN3O2 |

|---|---|

分子量 |

183.14 g/mol |

IUPAC 名称 |

4-fluoro-3-nitrobenzenecarboximidamide |

InChI |

InChI=1S/C7H6FN3O2/c8-5-2-1-4(7(9)10)3-6(5)11(12)13/h1-3H,(H3,9,10) |

InChI 键 |

NSGTYBKXNFWHSA-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C=C1C(=N)N)[N+](=O)[O-])F |

产品来源 |

United States |

准备方法

Formation of Imidate Ester

The Pinner reaction is a classical method for converting nitriles to amidines. For 4-fluoro-3-nitrobenzenecarboximidamide, the process begins with 4-fluoro-3-nitrobenzonitrile (CAS 1009-35-4), a commercially available precursor.

Procedure :

- Reaction Conditions :

- Key Considerations :

- Excess HCl ensures complete protonation of the nitrile.

- Low temperatures minimize side reactions, such as hydrolysis of the nitro group.

Aminolysis to Carboximidamide

The imidate ester is treated with ammonia to yield the target amidine:

Procedure :

- Ammonia Treatment :

- Yield and Purity :

Table 1: Optimization of Pinner Reaction Parameters

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| HCl Concentration | 4–5 eq. in MeOH | Maximizes imidate formation |

| Reaction Temperature | 0–5°C | Prevents nitro group degradation |

| Ammonia Stoichiometry | 10 eq. NH₃ | Ensures complete conversion |

Direct Amidination Using Lithium Bis(trimethylsilyl)amide (LiN(TMS)₂)

Reaction Mechanism

This one-pot method bypasses the imidate ester intermediate. LiN(TMS)₂ acts as a strong base, deprotonating the nitrile and facilitating nucleophilic attack by ammonia.

Procedure :

- Reaction Setup :

- Workup :

- The reaction is quenched with saturated NH₄Cl, and the product is extracted with ethyl acetate.

- Chromatography (SiO₂, hexane/ethyl acetate) yields pure carboximidamide.

Table 2: Performance of Direct Amidination

| Condition | Outcome |

|---|---|

| Yield | 70–80% |

| Purity (GC) | >98% |

| Reaction Time | 6–8 hours |

Advantages Over Pinner Reaction

- Fewer Steps : Eliminates the need for imidate isolation.

- Higher Functional Group Tolerance : Suitable for substrates sensitive to acidic conditions.

Alternative Synthetic Routes

From 4-Fluoro-3-nitrobenzoic Acid

While less common, this route involves:

- Converting the carboxylic acid to an amide via coupling agents (e.g., EDCI).

- Dehydrating the amide to a nitrile using PCl₅ or POCl₃.

- Applying the Pinner or LiN(TMS)₂ method to the nitrile.

Limitations :

Nucleophilic Substitution of Halogenated Precursors

Halogenated analogs (e.g., 4-chloro-3-nitrobenzonitrile) may undergo fluoride substitution using KF in polar aprotic solvents (e.g., DMF). However, this method introduces complexity without significant yield improvements.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Pinner Reaction | 65–75 | 95 | Cost-effective, scalable |

| LiN(TMS)₂ Amidination | 70–80 | 98 | One-pot, avoids acidic conditions |

| Carboxylic Acid Route | 50–60 | 90 | Uses alternative precursors |

Applications and Derivative Synthesis

This compound serves as a precursor for:

化学反应分析

Types of Reactions

4-Fluoro-3-nitrobenzenecarboximidamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The fluorine atom can be substituted by nucleophiles such as phenoxide ions, leading to the formation of phenyl ethers.

Hydrolysis: The carboximidamide group can undergo hydrolysis to form the corresponding carboxylic acid and ammonia.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Phenoxide ions, basic conditions.

Hydrolysis: Acidic or basic conditions, water.

Major Products Formed

Reduction: 4-Fluoro-3-aminobenzenecarboximidamide.

Substitution: 4-Phenoxy-3-nitrobenzenecarboximidamide.

Hydrolysis: 4-Fluoro-3-nitrobenzoic acid.

科学研究应用

4-Fluoro-3-nitrobenzenecarboximidamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

作用机制

The mechanism of action of 4-Fluoro-3-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, while the carboximidamide group can form hydrogen bonds with target molecules, influencing their activity.

相似化合物的比较

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities with related compounds:

Key Observations :

- Electronic Effects: The nitro group (-NO₂) in this compound is a strong electron-withdrawing group (EWG), enhancing the electrophilicity of the carboximidamide moiety compared to the weaker EWG trifluoromethyl (-CF₃) in 4-(trifluoromethyl)benzenecarboximidamide .

- Solubility : The sulfonyl group (-SO₂CH₃) in 1-fluoro-4-(methylsulfonyl)benzene increases polarity and aqueous solubility, whereas nitro groups may reduce solubility due to hydrophobicity.

- Core Structure : 3-Chloro-N-phenyl-phthalimide features a bicyclic phthalimide core, which confers rigidity and thermal stability, unlike the planar benzene-carboximidamide derivatives.

Theoretical vs. Experimental Data

Notes:

- Predicted data for this compound are based on computational models (e.g., DFT calculations).

- Experimental data for analogs like 4-(trifluoromethyl)benzenecarboximidamide suggest that trifluoromethyl groups enhance thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。